
1-(3-ブロモプロポキシ)-2-メチルベンゼン
概要
説明
1-(3-Bromopropoxy)-2-methylbenzene is an organic compound with the molecular formula C10H13BrO It is a derivative of benzene, where a bromopropoxy group is attached to the benzene ring at the first position and a methyl group at the second position
科学的研究の応用
1-(3-Bromopropoxy)-2-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates, particularly in the synthesis of compounds with antifungal and antibacterial properties.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Safety and Hazards
The safety data sheet for a similar compound, 1-(3-Bromopropoxy)-3-chlorobenzene, indicates that it may cause skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed or inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Relevant Papers The paper “Design, Synthesis, and Stability of (1-Amino-4-(3-bromopropoxy)anthracene-9,10-dione)pentacarbonylrhenium(I) Triflate: First X-ray Crystallographic Structure of A Re(CO)5(N-donor)” discusses the synthesis and stability of a related compound . Another paper, “(E)-1-[4-(3-Bromopropoxy)phenyl]-2-p-tolyldiazene”, discusses the structure of a compound with a bromopropoxy group . These papers could provide useful insights into the chemistry of 1-(3-Bromopropoxy)-2-methylbenzene and related compounds.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropoxy)-2-methylbenzene can be synthesized through the reaction of 2-methylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetonitrile at elevated temperatures (around 80°C) for several hours . The reaction can be represented as follows:
2-Methylphenol+1,3-DibromopropaneK2CO3,CH3CN,80°C1-(3-Bromopropoxy)-2-methylbenzene
Industrial Production Methods: Industrial production of 1-(3-Bromopropoxy)-2-methylbenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely.
化学反応の分析
Types of Reactions: 1-(3-Bromopropoxy)-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form a carboxylic acid or an aldehyde under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium alkoxides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Corresponding substituted products such as ethers, amines, or thioethers.
Oxidation: Carboxylic acids or aldehydes.
Reduction: 1-(3-Propoxy)-2-methylbenzene.
作用機序
The mechanism of action of 1-(3-Bromopropoxy)-2-methylbenzene depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In pharmaceuticals, its mechanism of action would depend on the specific drug it is used to synthesize, targeting specific molecular pathways or receptors in the body.
類似化合物との比較
1-(3-Bromopropoxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a methyl group.
1-(3-Bromopropoxy)-3-methylbenzene: Similar structure but with the bromopropoxy group at the third position.
1-(3-Bromopropoxy)-2,3,5-trimethylbenzene: Similar structure but with additional methyl groups on the benzene ring.
Uniqueness: 1-(3-Bromopropoxy)-2-methylbenzene is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of both a bromopropoxy group and a methyl group on the benzene ring provides a unique combination of electronic and steric effects, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
1-(3-bromopropoxy)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-9-5-2-3-6-10(9)12-8-4-7-11/h2-3,5-6H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZRSCSVGUOXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364627 | |
| Record name | 1-(3-bromopropoxy)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50912-60-2 | |
| Record name | 1-(3-bromopropoxy)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

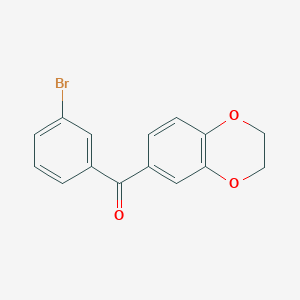
![2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B1270925.png)
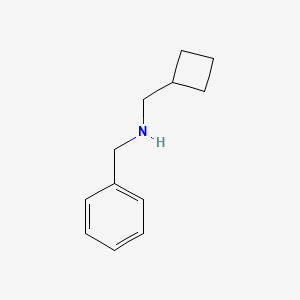

![2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270932.png)
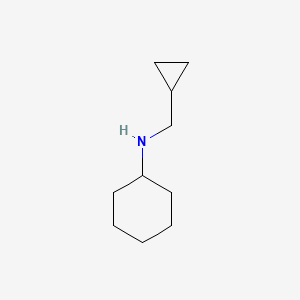
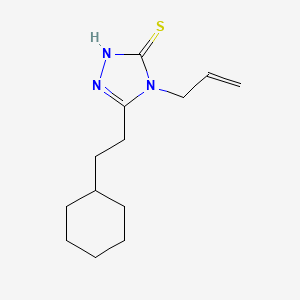

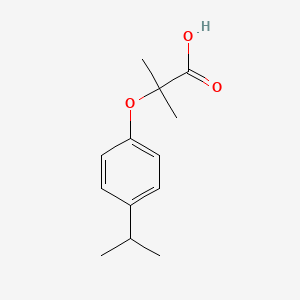
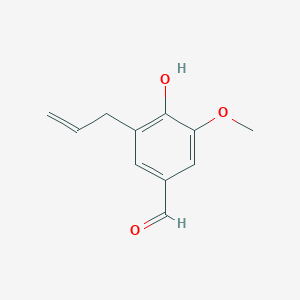
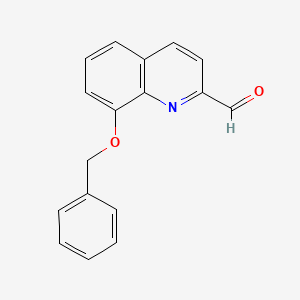
![5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1270945.png)


